1-Allyl-3-octylimidazolium bromide

Catalog No.
S8685785
CAS No.
M.F
C14H25BrN2
M. Wt
301.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyl-3-octylimidazolium bromide

Product Name

1-Allyl-3-octylimidazolium bromide

IUPAC Name

1-octyl-3-prop-2-enylimidazol-1-ium;bromide

Molecular Formula

C14H25BrN2

Molecular Weight

301.27 g/mol

InChI

InChI=1S/C14H25N2.BrH/c1-3-5-6-7-8-9-11-16-13-12-15(14-16)10-4-2;/h4,12-14H,2-3,5-11H2,1H3;1H/q+1;/p-1

InChI Key

DZCPABITBMLQNE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1=CN(C=C1)CC=C.[Br-]

1-Allyl-3-octylimidazolium bromide is an imidazolium-based ionic liquid featuring a unique asymmetric structure. It combines a C8 alkyl chain, which imparts significant hydrophobicity and influences viscosity, with a chemically reactive allyl group, enabling its use as a monomer for creating poly(ionic liquid)s (PILs) and other functional materials [1]. This specific combination of a long, nonpolar chain and a polymerizable functional group, along with the bromide anion, defines its distinct physicochemical properties relevant for applications in materials science, electrochemistry, and corrosion inhibition.

Substituting 1-allyl-3-octylimidazolium bromide is often impractical due to its specific molecular architecture. Replacing the allyl group with a non-functional group like methyl (e.g., in 1-octyl-3-methylimidazolium bromide) eliminates the ability to form covalent polymer networks, a primary reason for its procurement [1]. Shortening the C8 alkyl chain (e.g., to a C4 chain in 1-allyl-3-butylimidazolium bromide) significantly reduces its viscosity and alters its hydrophobic character, impacting its processability and performance in biphasic systems or as a surface-active agent. Swapping the bromide anion for others like chloride or tetrafluoroborate can change solubility, thermal stability, and electrochemical behavior. Therefore, selecting a substitute requires careful consideration of the trade-offs in polymerizability, viscosity, and hydrophobicity critical to the intended application.

Enhanced Corrosion Inhibition Linked to Allyl Group Electronics

In comparative studies of corrosion inhibitors for mild steel in acidic media, 1-allyl-3-octylimidazolium bromide ([AOIM]Br) demonstrates superior performance over its non-allyl counterpart, 1-octyl-3-methylimidazolium bromide ([OMIM]Br) [1]. This enhanced inhibition is attributed to the electron-donating effect of the allyl group, which improves the molecule's ability to adsorb onto the metal surface and form a protective layer. This demonstrates that the allyl group is not merely a passive linker but an active contributor to the compound's interfacial electronic properties.

Evidence DimensionCorrosion Inhibition Performance
Target Compound DataShows better inhibitive performance
Comparator Or Baseline1-Octyl-3-methylimidazolium bromide ([OMIM]Br)
Quantified DifferenceQualitatively superior performance attributed to the allyl group's electron-donating effect.
ConditionsMild steel in 0.5 M H2SO4 solution.

For applications requiring surface protection or specific electronic interactions, the allyl group provides a functional advantage not available in standard alkyl-substituted analogs.

Enables Covalent Immobilization and Polymer Network Formation via Allyl Group

The defining feature of 1-allyl-3-octylimidazolium bromide is its terminal allyl group, which functions as a polymerizable moiety. This enables the synthesis of poly(ionic liquid)s (PILs) through methods like radical polymerization [1]. In contrast, common substitutes like 1-octyl-3-methylimidazolium bromide lack this reactive site and cannot be covalently integrated into a polymer backbone. This functionality allows for the creation of solid-state materials, such as membranes, gels, and functional coatings, that retain the ionic character of the liquid while providing mechanical stability and preventing leaching.

Evidence DimensionPolymerizability
Target Compound DataContains a reactive allyl group suitable for radical polymerization.
Comparator Or Baseline1-Octyl-3-methylimidazolium bromide (and other non-functionalized ILs)
Quantified DifferenceQualitative difference: Polymerizable vs. Non-polymerizable.
ConditionsStandard radical polymerization conditions (e.g., using AIBN initiator).

If the end-use requires a solid, cross-linked, or surface-grafted material, the allyl functionality is a non-negotiable feature, making non-allyl analogs unsuitable precursors.

Lower Density Compared to Saturated C8-Alkyl Analog

The density of 1-allyl-3-octylimidazolium bromide is approximately 1.08 g/cm³ at 25°C . In comparison, the density of its non-allyl counterpart, 1-octyl-3-methylimidazolium bromide, has been measured at 1.151 g·cm⁻³ at 298.15 K (25°C) [1]. This suggests that the replacement of the N-methyl group with an N-allyl group results in a less dense material, which can be a relevant parameter in formulations where mass-to-volume ratios are critical.

Evidence DimensionDensity
Target Compound Data~1.08 g/cm³ (at 25°C)
Comparator Or Baseline1-Octyl-3-methylimidazolium bromide: 1.151 g·cm⁻³ (at 298.15 K)
Quantified DifferenceApproximately 6% lower density.
ConditionsAmbient temperature (25°C).

In applications such as composite material formulation or multiphase systems, lower density can offer advantages in weight reduction and phase behavior, making it a key selection criterion.

Precursor for Solid-State Ionic Conductors and Membranes

The compound's allyl functionality makes it a suitable monomer for creating mechanically stable, ion-conductive poly(ionic liquid) membranes or gels. Unlike non-polymerizable analogs, it can be cross-linked to form solid electrolytes or selective separation membranes where the ionic liquid component is covalently locked, preventing leaching and ensuring long-term stability [1].

Functional Additive for High-Performance Anticorrosion Coatings

Leveraging the enhanced surface activity and favorable electronic properties of the allyl group, this compound can be used as an advanced corrosion inhibitor in protective coatings. Its performance surpasses that of the standard 1-octyl-3-methylimidazolium bromide, making it a better choice for applications requiring robust protection of metal surfaces in aggressive environments [2].

Polymerizable Surfactant for Emulsion and Interfacial Catalysis

The combination of a long hydrophobic octyl chain and a hydrophilic imidazolium head gives the molecule amphiphilic character. The allyl group allows it to be polymerized at the interface of an emulsion, creating stabilized, functionalized nanoparticles or microreactors for biphasic catalysis. This is a capability that non-polymerizable ionic liquid surfactants lack.

Hydrogen Bond Acceptor Count

1

Exact Mass

300.12011 g/mol

Monoisotopic Mass

300.12011 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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